molecular formula C23H23ClN2O5 B1662261 RMI-61140 CAS No. 24140-98-5

RMI-61140

Cat. No.: B1662261
CAS No.: 24140-98-5
M. Wt: 442.9 g/mol
InChI Key: OOHVXDUNWCMZCI-BTJKTKAUSA-N
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Description

Mechanism of Action

Target of Action

2-CMDO, also known as 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate, primarily targets dopamine D2-like receptors , displaying some selectivity for D4 receptors . Dopamine receptors play a crucial role in the nervous system, affecting a variety of behaviors such as motor control, cognition, and reward.

Mode of Action

As a dopamine D2-like receptor antagonist , 2-CMDO binds to these receptors and inhibits their activity . This inhibition prevents dopamine, a neurotransmitter, from binding to its receptors and triggering a response. This can lead to changes in the signaling pathways within the cells.

Pharmacokinetics

It is soluble to 100 mm in dmso , which suggests that it may have good bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate involves several steps. One common method includes the reaction of 2-chlorodibenz[b,f]oxepin with 4-methylpiperazine under specific conditions to form the desired product . The reaction typically requires the use of solvents such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent composition, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate has several scientific research applications:

Comparison with Similar Compounds

2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate can be compared with other dopamine receptor antagonists, such as:

The uniqueness of 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate lies in its specific selectivity for D4 receptors, which distinguishes it from other compounds with broader or different receptor targets .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;1-(3-chlorobenzo[b][1]benzoxepin-5-yl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O.C4H4O4/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19;5-3(6)1-2-4(7)8/h2-7,12-13H,8-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHVXDUNWCMZCI-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042571
Record name 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24140-98-5
Record name 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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